Disodium 4-hydroxy-3-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonate
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Overview
Description
Disodium 4-hydroxy-3-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-hydroxy-3-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonate involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The final product is obtained by sulfonation and subsequent neutralization with sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-hydroxy-3-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Disodium 4-hydroxy-3-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in its color properties, while the sulfonate groups enhance its solubility in water. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be exploited in various applications .
Comparison with Similar Compounds
Similar Compounds
- Disodium 6-acetamido-4-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Disodium 4-hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonate
Uniqueness
Disodium 4-hydroxy-3-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonate is unique due to its specific combination of functional groups, which confer distinct color properties and solubility characteristics. Its stability under various conditions makes it particularly valuable in industrial applications .
Properties
CAS No. |
31237-02-2 |
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Molecular Formula |
C19H16N2Na2O11S3 |
Molecular Weight |
590.5 g/mol |
IUPAC Name |
disodium;4-hydroxy-3-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H18N2O11S3.2Na/c1-31-17-7-6-12(33(23,24)9-8-32-35(28,29)30)10-15(17)20-21-16-11-18(34(25,26)27)13-4-2-3-5-14(13)19(16)22;;/h2-7,10-11,22H,8-9H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
UKICZMCNHZQNQO-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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